H-L-Lys(2-N3-Z)-OH
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Overview
Description
H-L-Lys(2-N3-Z)-OH: is a synthetic derivative of lysine, an essential amino acid. This compound is characterized by the presence of an azide group (N3) and a protecting group (Z) on the lysine side chain. Such modifications are often used in peptide synthesis and bioconjugation techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-L-Lys(2-N3-Z)-OH typically involves the protection of the lysine amino group, followed by the introduction of the azide group. Common protecting groups for the amino group include carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc). The azide group can be introduced via nucleophilic substitution reactions using sodium azide.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like peracids.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products:
Oxidation: Nitrenes and subsequent products.
Reduction: Primary amines.
Substitution: Triazole derivatives.
Scientific Research Applications
Chemistry: H-L-Lys(2-N3-Z)-OH is used in peptide synthesis as a building block for creating modified peptides with azide functionalities, which can be further functionalized using click chemistry.
Biology: In biological research, this compound can be used to study protein-protein interactions, enzyme mechanisms, and cellular processes by incorporating it into peptides or proteins.
Industry: Used in the development of novel materials and bioconjugates for various industrial applications.
Mechanism of Action
The mechanism of action of H-L-Lys(2-N3-Z)-OH depends on its application. In click chemistry, the azide group reacts with alkynes to form stable triazole linkages. In biological systems, the compound can be incorporated into peptides or proteins, where it may influence the structure and function of the biomolecule.
Comparison with Similar Compounds
H-L-Lys(2-N3-Boc)-OH: Similar structure but with a different protecting group (Boc).
H-L-Lys(2-N3-Cbz)-OH: Similar structure but with a different protecting group (Cbz).
Uniqueness: The specific protecting group (Z) and the presence of the azide group make H-L-Lys(2-N3-Z)-OH unique in its reactivity and applications, particularly in click chemistry and peptide synthesis.
Properties
Molecular Formula |
C14H19N5O4 |
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Molecular Weight |
321.33 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C14H19N5O4/c15-11(13(20)21)6-3-4-8-17-14(22)23-9-10-5-1-2-7-12(10)18-19-16/h1-2,5,7,11H,3-4,6,8-9,15H2,(H,17,22)(H,20,21)/t11-/m0/s1 |
InChI Key |
PGNICAOCNIVZRV-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-] |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-] |
Origin of Product |
United States |
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